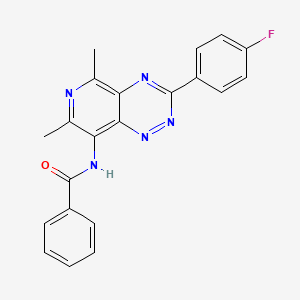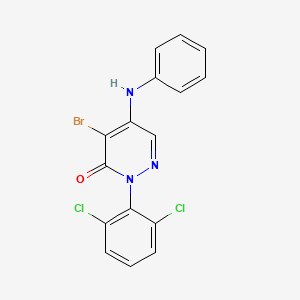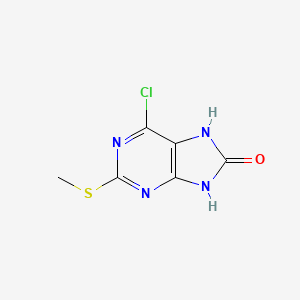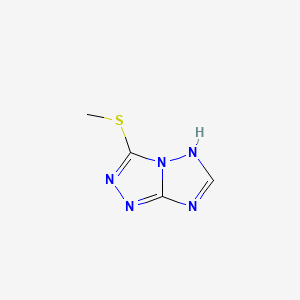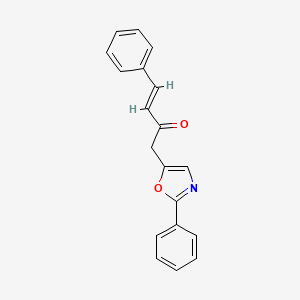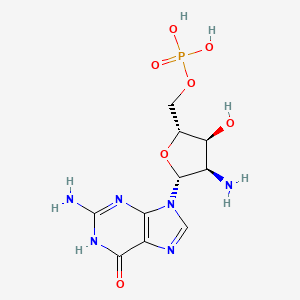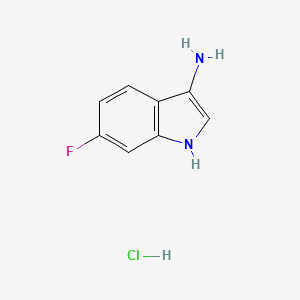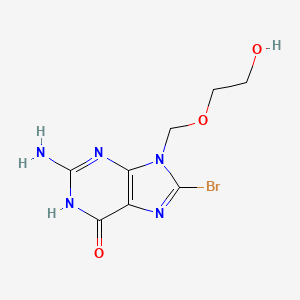
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues. This compound is structurally similar to acyclovir, a well-known antiviral drug. The presence of a bromine atom at the 8th position of the guanine ring distinguishes it from other guanine analogues, potentially imparting unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine typically involves the following steps:
Starting Material: The synthesis begins with guanine as the starting material.
Bromination: Guanine is brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using a suitable protecting group such as acetyl or benzoyl.
Alkylation: The protected bromoguanine is then alkylated with 2-(hydroxyethoxy)methyl chloride in the presence of a base like potassium carbonate.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted guanine derivatives can be formed.
Oxidation Products: Oxidation may yield products with altered oxidation states of the guanine ring.
Hydrolysis Products: Hydrolysis typically yields guanine and 2-(hydroxyethoxy)methanol.
Wissenschaftliche Forschungsanwendungen
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Medicine: Research is ongoing to explore its efficacy as an antiviral agent and its potential use in antiviral therapies.
Industry: It is used in the development of antiviral drugs and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine involves its incorporation into viral DNA. The compound mimics the natural nucleoside guanine and is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis and preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure but lacks the bromine atom.
Ganciclovir: Another antiviral agent with a similar mechanism of action but different side chain.
Penciclovir: Similar to acyclovir but with a different pharmacokinetic profile.
Uniqueness
The presence of the bromine atom at the 8th position in 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine imparts unique chemical properties, potentially enhancing its antiviral activity and specificity. This structural modification may also influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
81475-44-7 |
|---|---|
Molekularformel |
C8H10BrN5O3 |
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
2-amino-8-bromo-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10BrN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
InChI-Schlüssel |
GBMIHDMGBMQYBU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


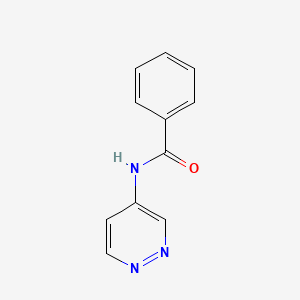
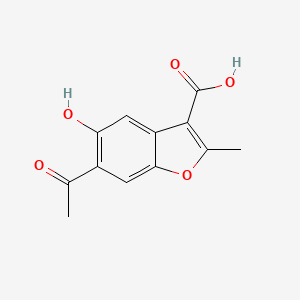
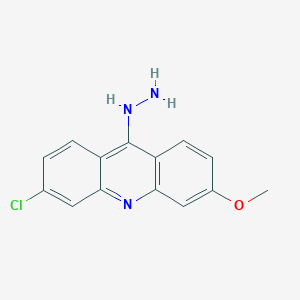
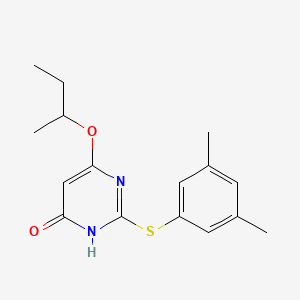
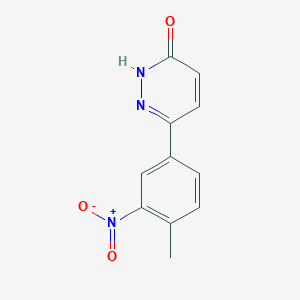
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
